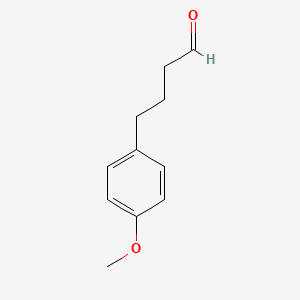

4-(4-Methoxyphenyl)butanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)butanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVSDAZZSGAFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Academic Context and Significance of 4 4 Methoxyphenyl Butanal

Historical Perspectives in Synthetic Chemistry Research of Aldehydes

The study of aldehydes dates back to the early 19th century, with the first synthesis of formaldehyde (B43269) marking a pivotal moment. numberanalytics.com German chemist Baron Von Liebig is credited with the initial isolation of these molecules in 1835. carrementbelle.com Over the decades, the synthesis of aldehydes has evolved significantly, driven by the need for more efficient and selective methods. numberanalytics.com Early methods primarily involved the oxidation of primary alcohols. numberanalytics.com Subsequent developments introduced techniques such as the reduction of carboxylic acids and hydroformylation. numberanalytics.com

The reactivity of the aldehyde functional group, characterized by a carbonyl group bonded to at least one hydrogen atom, makes it a versatile intermediate in organic synthesis. numberanalytics.comnumberanalytics.com This reactivity allows aldehydes to participate in a wide array of chemical reactions, including nucleophilic additions, condensations, and oxidations, establishing them as fundamental building blocks for more complex molecules. numberanalytics.com The historical progression of aldehyde synthesis highlights a continuous effort to refine control over these reactive compounds, leading to the development of sophisticated synthetic methodologies that are now central to modern organic chemistry. numberanalytics.comresearchgate.netingentaconnect.com

Role of the Butanal Moiety in Advanced Organic Synthesis Scaffolds

The butanal moiety, a four-carbon aldehyde, is a crucial building block in organic synthesis, valued for its reactivity and versatility. unitedchem.com Its straight-chain four-carbon backbone provides a foundational structure for the synthesis of a variety of more complex molecules. unitedchem.com In industrial applications, butanal is a key intermediate in the production of plasticizers, resins, and solvents. unitedchem.com

The reactivity of the butanal group is central to its utility. It readily undergoes oxidation, polymerization, and condensation reactions, making it a versatile component in chemical manufacturing. unitedchem.com For instance, the aldol (B89426) condensation of butanal is a key step in the industrial preparation of 2-ethyl-1-hexanol, a precursor to common plasticizers. libretexts.org This reaction demonstrates the ability of the butanal moiety to form new carbon-carbon bonds, a fundamental process in the construction of larger, more complex molecular architectures. libretexts.org Furthermore, the butanal group can be transformed into other functional groups, such as alcohols and acids, further expanding its role in the synthesis of diverse organic compounds. vaia.comchembk.com

Significance of the 4-Methoxyphenyl (B3050149) Group in Advanced Chemical Structures

The 4-methoxyphenyl group is a common structural motif in a wide range of chemical compounds, imparting specific electronic and physical properties that are valuable in various applications. This group consists of a phenyl ring substituted with a methoxy (B1213986) group (-OCH3) at the para position. The methoxy group is an electron-donating group, which influences the reactivity and binding interactions of the entire molecule.

In medicinal chemistry, the 4-methoxyphenyl group is frequently incorporated into the structure of potential therapeutic agents. ontosight.ai Its presence can enhance a compound's lipophilicity, which can in turn affect its solubility and ability to interact with biological targets. cymitquimica.com For example, compounds containing the 4-methoxyphenyl group have been investigated for their potential antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The sulfonamide group, when combined with a 4-methoxyphenyl moiety, has been shown to inhibit certain enzymes through the formation of hydrogen bonds, a critical interaction in drug design.

The electronic properties of the 4-methoxyphenyl group also make it a valuable component in materials science and organometallic chemistry. Tris(4-methoxyphenyl)phosphine, for example, is utilized as a ligand in homogeneous catalysis. wikipedia.org The specific electronic and steric characteristics conferred by this group make it a versatile building block for creating complex molecules with tailored functions.

Interdisciplinary Importance of 4-(4-Methoxyphenyl)butanal in Chemical Sciences

The compound this compound and its structural relatives hold importance across various disciplines within the chemical sciences, including medicinal chemistry, organic synthesis, and materials science. cas.czontosight.ai The presence of both a reactive aldehyde group and an electronically influential 4-methoxyphenyl group within the same molecule makes it a versatile chemical entity.

In medicinal chemistry, scaffolds containing the 4-methoxyphenyl group are of interest for developing new therapeutic agents. ontosight.aiontosight.ai The aldehyde functionality provides a reactive handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

From an organic synthesis perspective, this compound serves as a valuable intermediate. ontosight.ai The butanal moiety can participate in a range of carbon-carbon bond-forming reactions, while the 4-methoxyphenyl group can direct the reactivity of the aromatic ring. unitedchem.comlibretexts.org

In materials science, the structural features of this compound are relevant to the design of new functional materials. cas.czontosight.ai The aromatic ring and the potential for polymerization or incorporation into larger structures make related scaffolds interesting for the development of novel polymers and other advanced materials. unitedchem.com The convergence of these fields highlights the interdisciplinary significance of molecules like this compound, which serve as a bridge between fundamental chemical synthesis and applied material and life sciences. cas.cz

Advanced Synthetic Methodologies for 4 4 Methoxyphenyl Butanal

Classical Retrosynthetic Disconnections and Precursor Utilisation Strategies

Retrosynthetic analysis of 4-(4-methoxyphenyl)butanal reveals several logical disconnections that lead to readily available starting materials. The primary bond disconnection to consider is the C-C bond between the aromatic ring and the butanal chain, or transformations involving the aldehyde functional group.

One common strategy involves a Friedel-Crafts acylation approach. The target molecule can be envisioned as being derived from a ketone precursor, 4-(4-methoxyphenyl)-2-butanone (B1665111), which can be synthesized via the reaction of anisole (B1667542) with a suitable four-carbon acylating agent. A plausible retrosynthetic pathway is outlined below:

Target: this compound

Functional Group Interconversion (FGI): Retrosynthetically, the aldehyde can be obtained from the corresponding primary alcohol, 4-(4-methoxyphenyl)butanol, via oxidation. The alcohol, in turn, can be derived from the reduction of the corresponding ketone or carboxylic acid.

Disconnection (C-C bond): A key disconnection breaks the bond between the aromatic ring and the side chain. This leads to anisole and a four-carbon synthon.

A common precursor strategy utilizing Friedel-Crafts acylation is the reaction of anisole with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. Subsequent reduction of the ketone and carboxylic acid functionalities can lead to the desired butanal.

Another classical approach involves the use of Grignard reagents. The synthesis can be designed by forming a carbon-carbon bond between a Grignard reagent derived from a halogenated anisole and a suitable four-carbon electrophile. For instance, 4-methoxyphenylmagnesium bromide can be reacted with a protected 4-halobutanal or a related electrophile to construct the carbon skeleton. The choice of protecting group for the aldehyde is crucial to prevent its reaction with the Grignard reagent.

| Retrosynthetic Approach | Key Precursors | Key Reactions |

| Friedel-Crafts Acylation | Anisole, Succinic anhydride | Friedel-Crafts acylation, Clemmensen or Wolff-Kishner reduction, Oxidation/Reduction |

| Grignard Reaction | 4-Bromoanisole (B123540), 4-Halobutanal (protected) | Grignard reagent formation, Nucleophilic addition, Deprotection |

Modern Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry offers a range of catalytic methods that provide more efficient and selective routes to aldehydes like this compound.

Transition metal catalysis has revolutionized organic synthesis, and several strategies can be applied to the synthesis of this compound.

One powerful method is the palladium-catalyzed cross-coupling reaction. For example, the synthesis of aromatic aldehydes can be achieved from aryl halides. A one-pot palladium-catalyzed hydroformylation of 4-bromoanisole could potentially yield the target aldehyde by introducing a formyl group. rsc.org

Another relevant transition-metal-catalyzed reaction is hydroformylation, also known as the oxo process. wikipedia.org This reaction involves the addition of a formyl group and a hydrogen atom across a double bond. The hydroformylation of 4-vinylanisole (4-methoxystyrene) using a rhodium or cobalt catalyst could theoretically produce a mixture of linear and branched aldehydes, with the desired this compound being the linear product. nih.govresearchgate.netresearchgate.net The regioselectivity towards the linear aldehyde is a key challenge and can be influenced by the choice of catalyst and ligands. researchgate.net

| Catalytic Method | Substrate | Catalyst/Reagents | Product |

| Palladium-Catalyzed Carbonylation | 4-Iodoanisole | Pd catalyst, CO, H₂ | 4-Methoxybenzaldehyde (precursor) |

| Hydroformylation | 4-Vinylanisole | Rh or Co catalyst, CO, H₂ | This compound (linear) & 2-(4-methoxyphenyl)propanal (B1360417) (branched) |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of aldehydes, organocatalytic methods often focus on the functionalization of existing aldehydes. The direct α-functionalization of aldehydes via enamine intermediates is a well-established strategy. acs.orgacs.org While not directly forming the entire backbone of this compound in one step, organocatalysis can be employed to introduce substituents at the alpha position of a simpler aldehyde precursor.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of this compound, two main biocatalytic approaches are conceivable: the reduction of a carboxylic acid precursor or the oxidation of the corresponding alcohol.

Carboxylic acid reductases (CARs) are enzymes capable of reducing carboxylic acids directly to aldehydes. nih.govnih.govelsevierpure.comresearchgate.net Therefore, 4-(4-methoxyphenyl)butanoic acid could be converted to this compound using a suitable CAR. This approach is attractive due to the directness of the transformation. bohrium.com

Alternatively, alcohol dehydrogenases (ADHs) or alcohol oxidases can be used for the selective oxidation of 4-(4-methoxyphenyl)butanol to the target aldehyde. nih.govnih.govmdpi.com This method is often highly selective, avoiding over-oxidation to the carboxylic acid. A four-step biocatalytic and organocatalytic cascade has been demonstrated for the production of dinitroalkanes from alcohols, where an alcohol oxidase first oxidizes the alcohol to an aldehyde. This highlights the potential of combining biocatalysis with other catalytic methods.

| Biocatalytic Approach | Enzyme Class | Substrate |

| Reduction | Carboxylic Acid Reductase (CAR) | 4-(4-Methoxyphenyl)butanoic acid |

| Oxidation | Alcohol Dehydrogenase (ADH) / Alcohol Oxidase | 4-(4-Methoxyphenyl)butanol |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound in various ways.

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. Solvent-free reactions, where the reaction is carried out in the absence of a solvent, can significantly reduce waste and environmental impact. For instance, solvent-free chemoselective protection of aldehydes has been accomplished on the surface of alumina-sulfuric acid. tandfonline.com Reductive amination of aromatic aldehydes has also been achieved under solvent-free conditions. tandfonline.com A simple, energy-efficient, and relatively quick solvent-free reduction of p-anisaldehyde has been reported, which could be a step in a multi-step synthesis of the target compound. ugm.ac.id

The development of mechanochemical synthesis methods, such as using a ball mill, for reactions like the Grignard reaction, also offers a solvent-free alternative. nih.gov While a direct solvent-free synthesis of this compound has not been extensively reported, the application of these principles to the classical and catalytic methods described above holds significant promise for developing a more sustainable synthetic route. The use of water as a solvent is another green alternative that is being explored for many organic reactions.

Atom Economy and Efficiency Studies in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product. In practice, many reactions generate byproducts, leading to lower atom economy. Another important metric is the E-factor, which is the mass ratio of waste to the desired product; a lower E-factor indicates a more environmentally friendly process.

Several synthetic routes can be envisaged for the preparation of this compound, each with a different atom economy. A comparative analysis of some plausible routes is presented below:

Grignard Reaction Route: This route could involve the reaction of 4-methoxyphenethylmagnesium bromide with an appropriate epoxide or protected aldehyde, followed by deprotection. While Grignard reactions are effective for C-C bond formation, they often have moderate atom economy due to the use of stoichiometric magnesium and subsequent aqueous work-up that generates inorganic waste.

Hydroformylation Route: Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. The hydroformylation of 4-methoxystyrene (B147599) or a related alkene in the presence of a suitable catalyst (e.g., rhodium or cobalt-based) could directly produce this compound or a constitutional isomer. This reaction is highly atom-economical as it involves the addition of CO and H2.

Wittig/Horner-Wadsworth-Emmons (HWE) Route: The Wittig and HWE reactions are classic methods for alkene synthesis, which could be followed by reduction to the corresponding alkane and subsequent functional group manipulation to yield the aldehyde. The Wittig reaction is known for its poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. The HWE reaction offers an improvement as the phosphate (B84403) byproduct is water-soluble and more easily removed, but it still has a lower atom economy compared to addition reactions.

| Synthetic Route | Key Reaction Step | Theoretical Atom Economy (%) | Key Byproducts |

|---|---|---|---|

| Grignard Reaction | 4-methoxyphenethyl-MgBr + Ethylene Oxide | ~75% | MgBr(OH) |

| Heck Reaction | 4-iodoanisole + Allyl alcohol | ~85% | HI salt |

| Hydroformylation | 4-allyl-anisole + CO/H2 | 100% | None (in theory) |

| Wittig Reaction | 4-methoxybenzaldehyde + Propyltriphenylphosphonium bromide | ~40% | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | 4-methoxybenzaldehyde + Diethyl (2-oxopropyl)phosphonate | ~65% | Diethyl phosphate salt |

A chemo-enzymatic route to a chiral amine derived from 4-(4-methoxyphenyl)-2-butanone has been reported with a very low E-factor of 0.01, where water was the main waste product, highlighting the potential for highly efficient and sustainable syntheses of related compounds.

Flow Chemistry and Continuous Processing Techniques for Research Scale-Up

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for process intensification and scale-up. These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and the potential for automation and integration of reaction and purification steps.

The synthesis of 4-(4-methoxyphenyl)butan-2-one, a close structural analog of this compound, has been successfully demonstrated in a telescoped flow system. nih.gov This system consisted of three packed-bed microreactors in series, each performing a distinct reaction step: oxidation, C-C coupling, and reduction. nih.gov This continuous process allowed for the individual optimization of each reaction's conditions (temperature, catalyst), leading to a significant increase in yield compared to the batch cascade process (48% vs. 41%). nih.gov

Key features of the flow synthesis of 4-(4-methoxyphenyl)butan-2-one:

Telescoped Reactions: The sequential arrangement of reactors enabled a multi-step synthesis to be performed in a continuous manner without the need for isolation of intermediates. nih.gov

Improved Yield: The flow system demonstrated a higher yield compared to the equivalent batch process. nih.gov

The successful application of flow chemistry to the synthesis of the butanone analog strongly suggests its applicability to the synthesis of this compound. For instance, the oxidation of 4-(4-methoxyphenyl)butan-1-ol to the corresponding aldehyde could be performed in a flow reactor using a packed-bed of an immobilized oxidizing agent, offering precise control over the reaction time and temperature to minimize over-oxidation to the carboxylic acid.

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-area-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency | Enhanced due to small channel dimensions |

| Safety | Higher risk with large volumes of hazardous materials | Improved due to small reactor volumes and better control |

| Scalability | Often requires re-optimization | More straightforward through numbering-up or sizing-up |

| Process Control | Less precise, potential for hotspots | Precise control of temperature, pressure, and residence time |

Stereoselective Synthetic Pathways to Chiral Analogs of this compound

The development of stereoselective methods to access chiral analogs of this compound is of significant interest, as chirality plays a crucial role in the biological activity of many molecules. While specific stereoselective syntheses of chiral this compound analogs are not widely reported, several established asymmetric methodologies can be proposed as viable routes.

Asymmetric Michael Addition: One promising approach is the organocatalytic asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde. For example, the reaction of a suitable carbon nucleophile with 4-(4-methoxyphenyl)but-2-enal in the presence of a chiral amine catalyst could introduce a stereocenter at the β- or γ-position, depending on the specific reaction. Chiral imidazolidinones have been successfully used as organocatalysts for the enantioselective Mukaiyama-Michael reaction of unsaturated aldehydes.

Stereoselective Reduction: The enantioselective reduction of a prochiral ketone or alkene precursor is another viable strategy. For instance, the asymmetric hydrogenation of 4-(4-methoxyphenyl)but-3-en-2-one using a chiral catalyst (e.g., a Ru-BINAP complex) would yield a chiral ketone, which could then be converted to the corresponding chiral butanal. Alternatively, the stereoselective reduction of the double bond in 4-(4-methoxyphenyl)but-2-enal could also be achieved.

Chiral Pool Synthesis: Synthesis starting from a readily available chiral building block, known as the chiral pool, is a common strategy. A suitable chiral starting material could be elaborated through a series of stereoconservative reactions to introduce the 4-(4-methoxyphenyl)ethyl moiety and the butanal functionality.

Enantioselective Aldol (B89426) Reaction: An asymmetric aldol reaction between 4-methoxyphenylacetaldehyde and a suitable two-carbon electrophile, catalyzed by a chiral catalyst, could establish a stereocenter at the β-position relative to the aldehyde group.

The choice of a specific pathway would depend on the desired location of the stereocenter and the availability of starting materials and catalysts.

Optimization of Reaction Parameters and Yield Enhancement Methodologies

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently identify the optimal conditions by simultaneously varying multiple parameters.

Key reaction parameters that can be optimized include:

Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. For many reactions, there is an optimal temperature range that balances a reasonable reaction rate with the suppression of side reactions.

Concentration: The concentration of reactants can affect the reaction kinetics. In some cases, higher concentrations can lead to faster reactions, but may also promote the formation of byproducts.

Catalyst Loading and Type: In catalytic reactions, the choice of catalyst and its loading are critical. Screening different catalysts and optimizing the catalyst concentration can lead to significant improvements in yield and selectivity.

Reaction Time: Optimizing the reaction time is essential to ensure complete conversion of the starting materials without allowing for the degradation of the product.

For instance, in a Grignard-based synthesis of this compound, the following parameters could be optimized:

| Parameter | Low Level | High Level | Potential Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 0 | Room Temperature | Higher temperatures may increase the rate of Wurtz coupling, a common side reaction. |

| Equivalents of Grignard Reagent | 1.1 | 2.0 | An excess of the Grignard reagent may be necessary to compensate for any moisture, but a large excess can lead to more side products. |

| Addition Rate | Slow (e.g., over 1 hour) | Fast (e.g., over 10 minutes) | Slow addition can help to control the exothermicity of the reaction and minimize side reactions. |

| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF can enhance the solubility and reactivity of the Grignard reagent. |

By systematically studying these parameters, it is possible to develop a robust and high-yielding synthesis of this compound.

Reaction Chemistry and Mechanistic Investigations of 4 4 Methoxyphenyl Butanal

Aldehyde Group Reactivity Studies of 4-(4-Methoxyphenyl)butanal

The aldehyde functional group is a prominent site for chemical reactions, primarily due to the electrophilic nature of the carbonyl carbon. masterorganicchemistry.comlibretexts.org This electrophilicity facilitates attacks by various nucleophiles, and the adjacent alpha-hydrogens exhibit acidity, enabling condensation reactions.

Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the carbonyl carbon, leading to the breaking of the carbon-oxygen pi bond and the formation of a tetrahedral intermediate. masterorganicchemistry.comwikipedia.org This reaction pathway is central to the synthesis of numerous derivatives from this compound. The addition can be either irreversible, typically with strong nucleophiles like organometallic reagents, or reversible with weaker nucleophiles. masterorganicchemistry.com

The reaction can proceed under basic conditions, where a strong nucleophile directly attacks the carbonyl, or under acidic conditions, where the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon, allowing attack by weaker nucleophiles. libretexts.orgyoutube.com For instance, the addition of hydrogen cyanide (HCN) to this compound would yield a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. libretexts.org Similarly, reaction with alcohols under acidic catalysis leads to the formation of acetals, which can serve as protecting groups for the aldehyde functionality.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent(s) | Product Class | Resulting Compound Structure |

|---|---|---|---|

| Hydride Ion | NaBH₄ or LiAlH₄ | Primary Alcohol | butan-1-ol") |

| Alkyl/Aryl Group | R-MgBr (Grignard) | Secondary Alcohol | butan-1-ol") |

| Cyanide Ion | HCN, KCN | Cyanohydrin | pentanenitrile") |

| Alcohol | R'OH, H⁺ | Acetal | butane") |

| Amine | R'NH₂ | Imine (Schiff Base) | butan-1-imine") |

The aldehyde group of this compound can be readily transformed through both oxidation and reduction, yielding carboxylic acids and primary alcohols, respectively.

Reduction: The reduction of the aldehyde to a primary alcohol is a common transformation. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of this reaction is 4-(4-Methoxyphenyl)butan-1-ol. nih.gov The decay of the 4-(4-methoxyphenyl)-1-butanol (B177371) radical cation has been investigated using pulse radiolysis. chemdad.com

Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 4-(4-Methoxyphenyl)butanoic acid. This transformation can be accomplished using a variety of oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. In a study involving Monoamine Oxidase B (MAO B), this compound was identified as a product, alongside other compounds including 4-carboxy-4-(4-methoxyphenyl)butanal, indicating that oxidative pathways can occur at different positions depending on the reaction conditions. acs.org

Table 2: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | 4-(4-Methoxyphenyl)butan-1-ol |

| Oxidation | KMnO₄, H₃O⁺ | 4-(4-Methoxyphenyl)butanoic acid |

The presence of alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) in this compound allows it to undergo base-catalyzed condensation reactions. chempap.org In these reactions, the aldehyde can act as both an electrophile (at the carbonyl carbon) and a nucleophile (after deprotonation at the alpha-carbon to form an enolate).

A prime example is the aldol (B89426) condensation, which can occur as a self-condensation or a crossed-condensation with another carbonyl compound. azom.commagritek.com The reaction of this compound with a base would generate an enolate, which could then attack the carbonyl group of another molecule of the aldehyde, ultimately leading to a β-hydroxy aldehyde.

Furthermore, the aldehyde functionality is a key precursor for the synthesis of various heterocyclic compounds. Reaction with dinucleophiles can lead to the formation of stable ring structures. For example, condensation with hydrazine (B178648) (N₂H₄) or its derivatives can yield pyridazinones, which are six-membered heterocyclic rings containing two adjacent nitrogen atoms. raco.cat Similarly, reactions with other 1,3-dicarbonyl compounds or related species can be used to construct a variety of heterocyclic systems, which are prevalent in pharmacologically active molecules. researchgate.netmdpi.com

Table 3: Heterocycle Formation from Aldehyde Functionality

| Reagent | Heterocyclic Product Class |

|---|---|

| Hydrazine (N₂H₄) | Pyridazine/Pyridazinone |

| Substituted Hydrazines | N-Substituted Pyridazines |

| Hydroxylamine (NH₂OH) | Isoxazole |

| Urea (B33335) (NH₂CONH₂) | Pyrimidine |

Aromatic Ring Functionalization and Derivatization of this compound

The methoxyphenyl group in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and enabling various functionalization strategies.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. dalalinstitute.com The methoxy (B1213986) (-OCH₃) group is a powerful activating group and an ortho, para-director. This means it increases the rate of electrophilic substitution compared to benzene and directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself. masterorganicchemistry.com Since the para position is already occupied by the butanal side chain, substitution on this compound will occur predominantly at the two equivalent ortho positions.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. libretexts.org

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom.

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl halide/anhydride (B1165640) or an alkyl halide in the presence of a Lewis acid catalyst attaches an acyl or alkyl group to the ring. masterorganicchemistry.com

Table 4: Electrophilic Aromatic Substitution on the Methoxyphenyl Group

| Reaction | Reagents | Electrophile | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-(2-Nitro-4-methoxyphenyl)butanal |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-(2-Bromo-4-methoxyphenyl)butanal |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4-(2-Acyl-4-methoxyphenyl)butanal |

Modern synthetic methods provide powerful tools for modifying the aromatic ring beyond classical EAS reactions.

Directed Metalation: The methoxy group can act as a directed metalation group (DMG). In the presence of a strong organolithium base, such as n-butyllithium (n-BuLi), a proton at the ortho position is selectively abstracted to form an aryllithium intermediate. researchgate.net This nucleophilic species can then be trapped with a variety of electrophiles (e.g., CO₂, I₂, alkyl halides), allowing for the precise installation of a wide range of functional groups at the position ortho to the methoxy group.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To utilize this strategy, the aromatic ring of this compound would first need to be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate (-OTf), often installed via EAS. The resulting aryl halide or triflate can then be coupled with various partners, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), or alkenes (Heck coupling), to generate more complex biaryl or substituted aromatic structures. organic-chemistry.org

Table 5: Advanced Aromatic Modification Strategies

| Strategy | Step 1 Reagents | Intermediate | Step 2 Reagents (Electrophile/Coupling Partner) | Final Product Type |

|---|---|---|---|---|

| Directed ortho-Metalation | n-BuLi, THF, -78°C | Aryllithium | CO₂ then H₃O⁺ | ortho-Carboxylic Acid |

| Suzuki Cross-Coupling | Br₂, FeBr₃ | Aryl Bromide | R-B(OH)₂, Pd catalyst, Base | ortho-Aryl/Alkyl Derivative |

Transformations of the Butanal Chain of this compound

The butanal side chain of this compound is a versatile functional handle that can be manipulated through a variety of organic transformations. The aldehyde group, in particular, serves as a gateway for numerous functional group interconversions and carbon-carbon bond-forming reactions, including cyclizations.

Functional Group Interconversions along the Alkyl Chain

The aldehyde functionality of this compound is readily susceptible to oxidation and reduction, providing access to a range of oxidation states. Furthermore, the corresponding alcohol, derived from the reduction of the aldehyde, can undergo further transformations. scribd.comcompoundchem.com

Reduction to Alcohol: The most direct transformation of the butanal group is its reduction to the corresponding primary alcohol, 4-(4-methoxyphenyl)-1-butanol. This can be achieved with high efficiency using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in a dry ether solvent. imperial.ac.uk Diisobutylaluminium hydride (DIBAL-H) is another effective reagent that can selectively reduce aldehydes. imperial.ac.ukvanderbilt.edu

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to form 4-(4-methoxyphenyl)butanoic acid. Standard oxidizing agents for this purpose include potassium permanganate (KMnO₄), chromic acid (generated from CrO₃ or K₂Cr₂O₇ in acid), or milder reagents like silver oxide (Ag₂O) in the Tollens' test.

Conversion of the Derived Alcohol: Once the aldehyde is reduced to 4-(4-methoxyphenyl)-1-butanol, the resulting hydroxyl group can be converted into other functional groups. For instance, it can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. vanderbilt.eduub.edu These sulfonates are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of halides (e.g., using LiBr or NaI) or other nucleophiles. vanderbilt.eduub.edu Direct conversion of the alcohol to an alkyl halide is also possible using reagents like PBr₃ or SOCl₂. ub.edu

Cyclization Reactions Involving the Butanal Chain

The aldehyde group of this compound is a key participant in cyclization reactions, enabling the construction of various heterocyclic ring systems. The Prins reaction and its variants are powerful methods for forming tetrahydropyran (B127337) rings. nih.govbeilstein-journals.org

In a typical Prins cyclization, the aldehyde reacts with an alkene, such as a homoallylic alcohol, under acidic catalysis (often using a Lewis acid like SnCl₄ or BiCl₃). beilstein-journals.org The reaction proceeds through the formation of a key oxocarbenium ion intermediate. This electrophilic intermediate is then trapped intramolecularly by the alkene nucleophile to form a new carbon-carbon bond and close the ring. The resulting cationic intermediate can then be trapped by a nucleophile (e.g., a halide from the catalyst) to yield a functionalized tetrahydropyran. beilstein-journals.org The stereochemical outcome of the reaction is often controlled by chair-like transition states, which can lead to high diastereoselectivity. nih.govbeilstein-journals.org

For example, the reaction of this compound with a homoallylic alcohol in the presence of a Lewis acid could lead to the formation of a substituted tetrahydropyran. The specific substitution pattern would depend on the structure of the alkene partner. Silyl-Prins cyclizations, which utilize alkenylsilanes, are also effective strategies for synthesizing substituted tetrahydropyrans. nih.gov

Multi-Component Reactions Involving this compound as a Core Component

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are highly efficient tools in synthetic chemistry. Aldehydes are common components in many named MCRs, and this compound can serve as a valuable building block for generating molecular complexity in a single step.

Imino Diels-Alder (Povarov) Reaction: This three-component reaction involves an aniline (B41778), an aldehyde, and an electron-rich alkene to produce substituted tetrahydroquinolines. scielo.org.co In this context, this compound would react with an aniline to form an in-situ generated imine, which then acts as the azadiene in a [4+2] cycloaddition with the alkene. This approach offers a convergent route to complex nitrogen-containing heterocycles. scielo.org.co

Biginelli Reaction: The classical Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea (B124793) to form dihydropyrimidinones. Using this compound in this reaction would lead to dihydropyrimidinones bearing the 4-(4-methoxyphenyl)propyl substituent, a scaffold of interest in medicinal chemistry.

Ugi and Passerini Reactions: These isocyanide-based MCRs are known for their ability to rapidly generate diverse molecular scaffolds. The Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide. This compound could serve as the aldehyde component in both reactions, providing access to complex α-acylamino amides or α-acyloxy carboxamides, respectively.

Kinetic and Thermodynamic Investigations of Key Transformations

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature, the principles of kinetic and thermodynamic control are crucial for understanding and optimizing its transformations. Many reactions, such as cycloadditions, can yield different products under different conditions. nih.gov

Kinetic vs. Thermodynamic Control: In a reaction that can form two or more different products (e.g., endo and exo isomers in a Diels-Alder reaction), the product distribution can be governed by either kinetics or thermodynamics. nih.gov

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier). This is the kinetic product.

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established. The major product is the most stable one (i.e., the one with the lowest Gibbs free energy), regardless of how fast it is formed. This is the thermodynamic product.

For transformations involving this compound, such as the Povarov reaction or other cycloadditions, the stereochemical outcome could be temperature-dependent. A kinetic and thermodynamic study would involve conducting the reaction at various temperatures and measuring the product ratios over time. From this data, rate constants (k), activation energies (Ea), and thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°) of the reaction can be determined. nih.govmdpi.com Such studies are essential for rationally designing synthetic routes to favor a desired isomer.

Studies of Reaction Intermediates and Transition States

Understanding the transient species—intermediates and transition states—that are formed during a reaction is fundamental to explaining its mechanism, selectivity, and rate. For reactions involving this compound, both experimental and computational methods can provide insight into these fleeting structures.

Reaction Intermediates:

Oxocarbenium Ions: As mentioned, these are key intermediates in acid-catalyzed reactions of aldehydes, such as the Prins cyclization. beilstein-journals.org The formation of an oxocarbenium ion from this compound would involve protonation or Lewis acid coordination to the carbonyl oxygen, making the carbonyl carbon highly electrophilic and poised for nucleophilic attack.

Iminium Ions: In reactions like the Povarov or Mannich reaction, the aldehyde first condenses with an amine to form an imine, which is then protonated to generate a highly reactive iminium ion. This intermediate is the key electrophile that reacts with the nucleophile.

Enolates/Enols: Under basic or acidic conditions, the α-protons of this compound can be removed to form an enolate or enol, respectively. These intermediates are nucleophilic at the α-carbon and are central to reactions like aldol condensations.

Transition States: The transition state is the highest-energy point along the reaction coordinate and cannot be isolated. However, its structure can be modeled using computational chemistry, typically with Density Functional Theory (DFT). acs.org Such calculations can determine the activation energy barriers for different reaction pathways, allowing chemists to predict which pathway is more favorable. acs.orgrsc.org For example, in a diastereoselective cyclization reaction, computational modeling could compare the energies of the different chair-like transition states to predict which diastereomer will be the major product. beilstein-journals.org These models can also reveal subtle non-covalent interactions, such as hydrogen bonding, that stabilize a particular transition state and influence the reaction's outcome. rsc.org

Theoretical and Computational Chemistry of 4 4 Methoxyphenyl Butanal

Quantum Chemical Calculations of Electronic Structure of 4-(4-Methoxyphenyl)butanal

Quantum chemical calculations are fundamental to elucidating the electronic properties of this compound. These methods provide a detailed description of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies for Ground State Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and determine various electronic parameters in its ground state. mdpi.comniscpr.res.in

Key parameters that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For molecules containing a methoxyphenyl group, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed over the carbonyl group of the butanal chain, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability (ionization potential). |

| LUMO Energy | ~ -1.2 eV | Indicates the electron-accepting ability (electron affinity). |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | ~ 2.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are estimations based on DFT calculations performed on structurally similar aromatic aldehydes and ethers.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for predicting molecular properties compared to DFT, albeit at a greater computational cost. These methods are particularly useful for obtaining precise calculations of electron correlation effects, which are important for accurately determining properties like bond energies and weak intermolecular interactions. For a molecule like this compound, high-level ab initio calculations can provide benchmark data for its electronic properties, serving as a reference for less computationally expensive methods. conicet.gov.ar

Molecular Modeling and Conformational Analysis of this compound

The flexibility of the butyl chain and the rotation around the phenyl-oxygen bond in this compound lead to a complex conformational landscape. Molecular modeling techniques are essential for exploring these different conformations and their relative energies.

Potential Energy Surface Mapping and Rotational Barriers

The potential energy surface (PES) of this compound can be mapped by systematically varying key dihedral angles, such as the C-C-C-C backbone of the butanal chain and the C-O-C-C angle of the methoxy (B1213986) group, and calculating the energy at each point. This mapping reveals the low-energy conformations and the energy barriers that separate them.

A significant feature of the PES is the rotational barrier around the bond connecting the methoxy group to the phenyl ring. The orientation of the methyl group relative to the aromatic ring can influence the electronic properties of the ring and its interaction with the butanal side chain. Studies on anisole (B1667542) and its derivatives have shown that the planar conformation, where the methyl group lies in the plane of the benzene (B151609) ring, is generally the most stable. acs.org The rotational barrier for this motion is typically in the range of 2-5 kcal/mol. Similarly, rotation around the single bonds of the butanal chain will have specific energy barriers that dictate the preferred spatial arrangement of the aldehyde group relative to the aromatic ring. nih.gov

Table 2: Estimated Rotational Barriers in this compound

| Rotational Bond | Dihedral Angle | Estimated Barrier (kcal/mol) | Consequence |

| Phenyl-O | Ar-O-CH3 | ~ 3-5 | Influences the electronic conjugation with the ring. |

| C(α)-C(β) | C-C-C-CHO | ~ 2-4 | Determines the orientation of the aldehyde group. |

| C(β)-C(γ) | Ar-C-C-C | ~ 2-4 | Affects the overall shape and flexibility of the molecule. |

Note: These values are estimations based on computational studies of similar molecular fragments.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes and interactions with its environment over time. mdpi.com

An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the accessible conformations at a given temperature and the timescales of transitions between them. This information is crucial for understanding how the molecule behaves in a real-world system, including its flexibility and how it might interact with other molecules or surfaces. The choice of force field (e.g., OPLS-AA, CHARMM) is critical for the accuracy of MD simulations. mdpi.com

Prediction of Spectroscopic Signatures for Advanced Elucidation

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with good accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons (typically in the range of 6.8-7.2 ppm), the methoxy protons (a singlet around 3.8 ppm), the aldehydic proton (a triplet around 9.7 ppm), and the aliphatic protons of the butyl chain. The predicted ¹³C NMR spectrum would similarly show distinct signals for the aromatic carbons, the methoxy carbon, the carbonyl carbon (around 200 ppm), and the aliphatic carbons. mdpi.com

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum can also be calculated using DFT. These calculations can help in assigning the experimentally observed absorption bands to specific molecular vibrations. For this compound, key predicted vibrational modes would include the C=O stretch of the aldehyde group (around 1720-1740 cm⁻¹), C-H stretches of the aromatic ring and the alkyl chain, and the C-O stretch of the ether linkage. mdpi.com

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Aldehydic proton (-CHO) | ~ 9.7 ppm |

| ¹H NMR | Aromatic protons | 6.8 - 7.2 ppm |

| ¹H NMR | Methoxy protons (-OCH₃) | ~ 3.8 ppm |

| ¹³C NMR | Carbonyl carbon (C=O) | ~ 202 ppm |

| ¹³C NMR | Methoxy carbon (-OCH₃) | ~ 55 ppm |

| IR | C=O stretch | ~ 1730 cm⁻¹ |

| IR | Aromatic C=C stretch | 1500-1600 cm⁻¹ |

| IR | C-O stretch (ether) | 1240-1260 cm⁻¹ |

Note: These are typical predicted values and can vary slightly depending on the computational method and basis set used.

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) parameters of molecules like this compound. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. mdpi.com Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be performed using various DFT functionals, such as B3LYP and M06-2X, with different basis sets like TZVP and 6-311+G(d,p). nih.gov

For a molecule with a 4-methoxyphenyl (B3050149) group, the calculated chemical shifts can be compared with experimental data to validate the computational model. For instance, in a study on a different methoxyphenyl-containing compound, the experimental and theoretical chemical shifts for the methoxy carbon were found to be in good agreement. mdpi.com The accuracy of these predictions is highly dependent on the chosen functional and basis set, with some combinations yielding results closer to experimental values than others. nih.gov

Below is a hypothetical data table illustrating the kind of results that would be obtained from a computational NMR study of this compound. The values are for illustrative purposes and are based on typical chemical shifts for similar structural motifs.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C=O | 202.5 | 9.75 (CHO) |

| Ar-C (quaternary, attached to OCH₃) | 158.8 | - |

| Ar-C (quaternary, attached to butyl chain) | 133.0 | - |

| Ar-CH (ortho to OCH₃) | 114.2 | 6.85 |

| Ar-CH (meta to OCH₃) | 129.5 | 7.12 |

| CH₂ (alpha to Ar) | 35.1 | 2.60 |

| CH₂ (beta to Ar) | 27.8 | 1.95 |

| CH₂ (gamma to Ar, alpha to CHO) | 45.9 | 2.45 |

| OCH₃ | 55.3 | 3.80 |

Vibrational Frequency Calculations (IR, Raman) for Functional Group Fingerprints

The simulated spectra for this compound would be expected to show characteristic bands for the key functional groups: the aldehyde C=O stretch, aromatic C-H and C=C stretches, and the C-O stretch of the methoxy group. For example, in studies of related methoxy-substituted aromatic compounds, the C-H stretching vibrations of the aromatic ring are typically observed in the 3000-3100 cm⁻¹ region. scifiniti.com The aldehyde C=O stretching vibration is expected to appear in the region of 1740-1720 cm⁻¹.

A hypothetical table of calculated vibrational frequencies for this compound is presented below, illustrating the expected vibrational modes and their corresponding frequencies.

| Vibrational Mode | Calculated IR Frequency (cm⁻¹) | Calculated Raman Activity (Å⁴/amu) |

|---|---|---|

| Aromatic C-H Stretch | 3050 | 150 |

| Aldehyde C-H Stretch | 2750 | 80 |

| C=O Stretch (Aldehyde) | 1730 | 120 |

| Aromatic C=C Stretch | 1610 | 250 |

| CH₂ Bend | 1460 | 60 |

| Aromatic C-O Stretch | 1250 | 180 |

Computational Studies of Reaction Mechanisms and Catalysis for this compound

Transition State Characterization and Activation Energy Determination

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. libretexts.org Transition state theory provides a framework for understanding reaction rates based on the properties of the activated complex. libretexts.org For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can map out the potential energy surface, locating reactants, products, intermediates, and the transition states that connect them. ethz.ch

The characterization of a transition state involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. This is often confirmed by a vibrational frequency analysis, where the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The activation energy is then the energy difference between the transition state and the reactants. For complex reactions, multiple reaction pathways may exist, and computational studies can help identify the most favorable one. rsc.org

Theoretical Catalyst Design and Screening for Enhanced Reactivity

Computational methods play a crucial role in the design and screening of catalysts for specific chemical transformations. In the context of synthesizing or modifying this compound, theoretical approaches can be used to predict the efficacy of various catalysts. This can involve studying the interaction of the catalyst with the reactants and identifying how the catalyst lowers the activation energy of the desired reaction pathway.

For example, DFT calculations can be used to model the interaction of different Lewis acid catalysts with the aldehyde functional group of this compound to predict their ability to activate the carbonyl for nucleophilic attack. acs.org By calculating the binding energies and the activation barriers for the catalyzed versus uncatalyzed reactions, researchers can screen a large number of potential catalysts in silico, thereby saving significant experimental time and resources.

Intermolecular Interactions and Self-Assembly Studies (Theoretical Perspectives)

The way molecules of this compound interact with each other and with other molecules is governed by intermolecular forces. Theoretical methods can provide a detailed understanding of these interactions, which are crucial for predicting physical properties like boiling point and solubility, as well as for understanding self-assembly processes. dntb.gov.ua

Computational techniques such as Hirshfeld surface analysis and interaction energy calculations can be used to visualize and quantify intermolecular interactions in the solid state. nih.gov For a molecule like this compound, the primary intermolecular interactions would likely involve dipole-dipole interactions due to the polar aldehyde group, and van der Waals forces, including π-π stacking of the aromatic rings. researchgate.net In a study of a related methoxyphenyl derivative, C-H···O and π-π stacking interactions were found to be significant in the crystal packing. nih.gov

Quantum theory of atoms in molecules (QTAIM) and noncovalent interaction (NCI) analysis are other powerful tools to characterize the nature and strength of these weak interactions. researchgate.net These studies can reveal the presence of hydrogen bonds and other non-covalent interactions that dictate the supramolecular architecture. mdpi.com

Advanced Spectroscopic and Analytical Methodologies Applied to 4 4 Methoxyphenyl Butanal Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 4-(4-Methoxyphenyl)butanal. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are required for a complete and detailed structural assignment.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within the this compound molecule. These techniques disperse spectral information into two frequency dimensions, resolving overlapping signals and revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, a COSY spectrum would reveal cross-peaks connecting the aldehyde proton to the adjacent methylene (B1212753) protons, and sequential correlations along the butyl chain. It would also show the coupling between the ortho- and meta-protons on the aromatic ring. blogspot.comresearchgate.netsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.netsdsu.edu This is essential for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group in this compound would produce a distinct correlation peak, linking the proton and carbon of that specific group.

Heteronuclear Multiple Bond Correlation (HMBC): Complementing HSQC, the HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds. researchgate.netsdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the methoxy (B1213986) protons to the methoxy carbon and the C4 of the aromatic ring, and from the aldehyde proton to the carbonyl carbon and the adjacent methylene carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.netyoutube.com NOESY is critical for determining stereochemistry and conformational preferences. In the case of this compound, NOESY could reveal through-space interactions between the protons of the butyl chain and the aromatic ring, providing insights into the molecule's preferred conformation in solution.

The combined data from these 2D NMR experiments allows for the complete and unambiguous assignment of all ¹H and ¹³C signals of this compound.

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) Signal | Correlated Proton (COSY) | Correlated Carbon (HSQC) | Correlated Carbons (HMBC) |

|---|---|---|---|

| Aldehyde-H | Methylene-H (C2) | Carbonyl-C (C1) | Methylene-C (C2), Methylene-C (C3) |

| Methylene-H (C2) | Aldehyde-H, Methylene-H (C3) | Methylene-C (C2) | Carbonyl-C (C1), Methylene-C (C3), Methylene-C (C4) |

| Methylene-H (C3) | Methylene-H (C2), Methylene-H (C4) | Methylene-C (C3) | Methylene-C (C2), Methylene-C (C4), Aromatic-C (C1') |

| Methylene-H (C4) | Methylene-H (C3) | Methylene-C (C4) | Methylene-C (C3), Aromatic-C (C1'), Aromatic-C (C2') |

| Aromatic-H (ortho) | Aromatic-H (meta) | Aromatic-C (ortho) | Aromatic-C (C4'), Aromatic-C (meta), Aromatic-C (C1') |

| Aromatic-H (meta) | Aromatic-H (ortho) | Aromatic-C (meta) | Aromatic-C (ortho), Aromatic-C (C1'), Methoxy-C |

Solid-State NMR for Crystalline Forms or Adsorbate Studies

While solution-state NMR provides information on molecules in their solvated state, solid-state NMR (ssNMR) offers insights into their structure and dynamics in the solid phase. For this compound, ssNMR could be employed to study its crystalline forms (polymorphs). Different crystalline packing arrangements would result in distinct ssNMR spectra, allowing for the identification and characterization of different polymorphs. Furthermore, ssNMR is a powerful tool for studying the compound when adsorbed onto a surface, for example, in a catalytic system. It can provide details about the orientation and interaction of the adsorbed molecule with the surface.

Dynamic NMR for Conformational Exchange Investigations

The aliphatic chain of this compound possesses considerable conformational flexibility due to rotation around its carbon-carbon single bonds. Dynamic NMR (DNMR) techniques can be used to study these conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rate of exchange is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal. Analysis of these line-shape changes can provide quantitative information about the energy barriers and rates of conformational interchange.

Mass Spectrometry for Reaction Monitoring and Product Identification (Advanced Applications)

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of compounds and deducing their structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of a molecule. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation, and the resulting product ions are analyzed. This process provides detailed structural information and helps to confirm the identity of the compound. uni-halle.deresearchgate.net

For this compound, the fragmentation is likely to be initiated by cleavage at bonds adjacent to the carbonyl group and the aromatic ring. A plausible fragmentation pathway could involve the loss of small neutral molecules or the formation of stable carbocations. For instance, a characteristic fragment would be the tropylium (B1234903) ion derived from the methoxyphenyl group. Analysis of the butanal moiety's fragmentation can also be expected. docbrown.info

Table 2: Plausible MS/MS Fragmentation of this compound (Precursor Ion [M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Plausible Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 179.1066 | 161.0961 | H₂O | Ion resulting from dehydration |

| 179.1066 | 133.0648 | C₂H₄O | Ion from cleavage and rearrangement |

| 179.1066 | 121.0648 | C₄H₈O | p-methoxybenzyl cation |

| 179.1066 | 107.0491 | C₄H₆O | p-methoxyphenol radical cation |

| 121.0648 | 91.0542 | CH₂O | Tropylium cation |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Novel Derivatives

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass. When synthesizing novel derivatives of this compound, HRMS is essential for confirming that the desired product has been formed. By comparing the experimentally measured accurate mass with the calculated theoretical mass for the proposed formula, the elemental composition can be confidently established, distinguishing it from other potential products with the same nominal mass.

Table 3: Example of HRMS Data for a Hypothetical Derivative

| Hypothetical Derivative | Proposed Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| Product of reduction | C₁₁H₁₇O₂⁺ ([M+H]⁺) | 181.1223 | 181.1225 | 1.1 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Progress Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of functional groups within this compound. These non-destructive methods are particularly valuable for real-time monitoring of chemical reactions, allowing researchers to track the consumption of reactants and the formation of products.

In the synthesis of this compound, for instance, the reduction of a precursor carboxylic acid or the oxidation of the corresponding alcohol, IR spectroscopy can be employed to follow the key transformations. The disappearance of the broad O-H stretching band (typically around 3300-2500 cm⁻¹) of a carboxylic acid and the appearance of the characteristic sharp C=O stretching vibration of the aldehyde functional group (around 1725-1705 cm⁻¹) would signify the progress of the reaction. Similarly, the disappearance of the broad O-H band from an alcohol precursor (around 3600-3200 cm⁻¹) would also indicate a successful oxidation.

The key vibrational modes for this compound are associated with its principal functional groups: the aldehyde, the methoxy group, and the benzene (B151609) ring. Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring, where C=C stretching vibrations are often strong.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1720 | 1718 |

| Aldehyde | C-H Stretch | 2825, 2725 | 2820, 2720 |

| Aromatic Ring | C=C Stretch | 1610, 1515 | 1612, 1518 |

| Aromatic Ring | C-H Stretch | 3050 | 3055 |

| Ether (Methoxy) | C-O-C Asymmetric Stretch | 1250 | 1248 |

| Ether (Methoxy) | C-O-C Symmetric Stretch | 1035 | 1038 |

Note: The values presented are typical and can vary based on the specific molecular environment and sample phase.

By monitoring the intensity changes of these characteristic peaks over time, a kinetic profile of the reaction can be established. This allows for precise determination of reaction endpoints and optimization of reaction conditions such as temperature, pressure, and catalyst loading.

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging due to its aldehyde functionality and flexible butyl chain, such a study would provide invaluable information.

Should a suitable crystal be grown, the analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. This would confirm the geometry of the benzene ring, the conformation of the butanal chain, and the orientation of the methoxy group. Crystal structure data from closely related compounds, such as (E)-4-(4-Methoxyphenyl)but-3-en-2-one, reveal that the methoxyphenyl group is typically planar. nih.gov In this related structure, the dihedral angle between the benzene ring and the acyclic chain is minimal, suggesting a tendency towards a planar conformation which could also be a factor in the solid-state structure of this compound. nih.gov

Furthermore, X-ray diffraction studies would elucidate the intermolecular interactions that govern the crystal packing. These can include van der Waals forces, dipole-dipole interactions involving the polar aldehyde and ether groups, and potentially weak C-H···O hydrogen bonds. nih.govresearchgate.net Understanding these interactions is crucial for predicting and controlling the material's physical properties, such as melting point, solubility, and polymorphism.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | C=O, C-O, C-C, C-H |

| Bond Angles | O=C-H, C-O-C, angles within the aromatic ring |

| Torsion Angles | Describing the conformation of the butyl chain |

Note: This table is illustrative of the data that would be obtained from a successful X-ray crystallography experiment.

Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis (Advanced Research Applications)

Chromatography is an indispensable set of techniques for the separation, identification, and purification of compounds. For a substance like this compound, various advanced chromatographic methods are employed in a research context.

Preparative Chromatography for Isolate Purification and Scale-Up

Following a chemical synthesis, the crude product mixture often contains unreacted starting materials, byproducts, and residual catalysts. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating this compound in high purity. manufacturingchemist.comnih.gov This method utilizes a high-pressure liquid mobile phase to pass the sample through a column packed with a stationary phase.

For the purification of a moderately polar compound like this compound, a reversed-phase column (e.g., C18-silica) is typically effective. The separation is based on the differential partitioning of the components between the nonpolar stationary phase and a polar mobile phase.

Table 3: Typical Preparative HPLC Conditions for this compound Purification

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 21.2 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile or Methanol |

| Flow Rate | 10-50 mL/min |

| Detection | UV-Vis at a wavelength corresponding to the aromatic ring (e.g., 225 nm or 275 nm) |

The fractions containing the pure compound are collected as they elute from the column, and the solvent is subsequently removed to yield the purified this compound. This technique is scalable, allowing for the purification of larger quantities of the compound for further research. lcms.cznih.gov

Chiral Chromatography for Enantiomeric Excess Determination

The molecule this compound itself is achiral as it does not possess a stereocenter. However, if a chiral center were introduced into the molecule, for example at the C2 position to create 2-(4-methoxyphenyl)butanal, the resulting enantiomers would require chiral chromatography for their separation and the determination of enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (chiral HPLC) employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. oup.comsigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad applicability in separating a variety of chiral compounds. oup.comsigmaaldrich.com

To determine the enantiomeric excess of a hypothetical chiral analog, a small amount of the racemic mixture would be injected onto the chiral column. The relative areas of the two enantiomer peaks in the resulting chromatogram would be used to calculate the e.e. This is a critical analysis in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. phenomenex.com

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis in Research Contexts

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds. jmchemsci.comphytopharmajournal.com In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for its unambiguous identification. researchgate.netscispace.com The retention time from the gas chromatograph provides an additional layer of identification.

For this compound, the expected mass spectrum would show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (Electron Ionization)

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 178 | Molecular Ion [M]⁺ |

| 149 | [M - CHO]⁺ |

| 134 | [M - C₂H₄O]⁺ (McLafferty rearrangement) |

| 121 | [C₈H₉O]⁺ (methoxyphenylmethyl cation) |

| 107 | [C₇H₇O]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not suitable for GC-MS due to low volatility or thermal instability. researchgate.netresearchgate.net LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.com This technique is particularly useful for monitoring reaction progress in real-time by analyzing aliquots of the reaction mixture, and for identifying non-volatile byproducts or impurities. Soft ionization techniques like electrospray ionization (ESI) are typically used, which often result in a prominent protonated molecule [M+H]⁺ or other adducts, providing clear molecular weight information. lcms.czuni.lu

Derivatization, Scaffold Modification, and Analog Synthesis Based on 4 4 Methoxyphenyl Butanal

Synthesis of Homologs and Analogs with Modified Alkyl Chains

The synthesis of homologs and analogs of 4-(4-methoxyphenyl)butanal with modified alkyl chains is crucial for fine-tuning the molecule's physical and chemical properties. Variations in chain length, branching, and the introduction of unsaturation can significantly impact factors such as lipophilicity, steric hindrance, and conformational flexibility.

One common approach to synthesizing homologs involves the use of standard chain extension or shortening methodologies. For instance, homologs with longer alkyl chains can be prepared through cross-coupling reactions or by utilizing multi-step synthetic sequences. A five-step synthesis has been reported for the preparation of various substituted 4-phenylbutanals, which involves a key aromatization reaction of dienones under basic conditions researchgate.net. This strategy allows for the introduction of various substituents on the phenyl ring, and the butanal side chain can be further modified.

Analogs with branched alkyl chains, such as 3-(4-methoxyphenyl)-2-methylpropanal (B1581177) (anisyl propanal), are also of interest, particularly in the fragrance industry due to their unique aromatic profiles google.com. The synthesis of these branched analogs often requires specific precursors and synthetic routes that direct the alkylation to the desired position on the carbon chain.

The introduction of unsaturation into the alkyl chain can be achieved through various olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, on this compound or its precursors. This leads to the formation of alkenes with defined stereochemistry, which can be important for biological activity or material properties.

Below is a table summarizing synthetic approaches to modify the alkyl chain of this compound analogs.

| Modification Type | Synthetic Approach | Potential Starting Material | Resulting Analog |